BAI1

BAX inhibition Allosteric modulation Apoptosis

Choose BAI1 for its unique allosteric mechanism that directly inhibits the pro-apoptotic BAX protein, not just upstream Bcl-2 family members. This compound is essential for research models of neurodegeneration, ischemia-reperfusion injury, and apoptosis-resistant cancers where BAX-specific modulation is required. Its well-characterized binding (Kd 15.0 ± 4 µM) and orthogonal activity (liposomal release, cellular apoptosis IC50 1.8 µM) make it a superior, reproducible probe compared to non-selective Bcl-2 modulators or BAX activators.

Molecular Formula C19H21Br2N3O
Molecular Weight 467.2 g/mol
Cat. No. B7772858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAI1
Molecular FormulaC19H21Br2N3O
Molecular Weight467.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
InChIInChI=1S/C19H21Br2N3O/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23/h1-4,9-10,15,22,25H,5-8,11-12H2
InChIKeyKUUJEXLRLIPQQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAI1 (BAX Activation Inhibitor) Product Overview for Scientific Procurement


BAI1 (CAS 335165-68-9) is a small-molecule direct allosteric inhibitor of the pro-apoptotic BAX protein, a critical regulator of mitochondrial outer membrane permeabilization . It binds to a novel allosteric site on monomeric BAX, preventing its conformational activation and subsequent translocation to mitochondria [1]. Unlike BH3 mimetics that target anti-apoptotic Bcl-2 family members, BAI1 directly blocks the executioner step of the intrinsic apoptosis pathway . This compound is primarily utilized as a chemical probe for dissecting BAX-dependent cell death mechanisms in research settings [2].

Why BAI1 Cannot Be Interchanged with Pan-Bcl-2 Inhibitors or BAX Activators


Simple substitution of BAI1 with other compounds from the Bcl-2 family modulator class is scientifically unsound due to fundamental differences in target engagement and functional outcome. Pan-Bcl-2 inhibitors (e.g., ABT-737, Navitoclax) primarily act by neutralizing anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby lowering the threshold for apoptosis . In contrast, BAI1 directly inhibits the pro-apoptotic effector BAX itself, providing a distinct mechanism for blocking cell death downstream of the initiating signals [1]. Furthermore, BAX activators such as BTSA1 and BAM7 trigger apoptosis, whereas BAI1 functions as an inhibitor, leading to opposite cellular consequences [2]. Consequently, using an analog without confirming its precise, quantitative activity profile in the relevant BAX-dependent assay would compromise experimental reproducibility and lead to erroneous conclusions .

Quantitative Differentiation of BAI1 from Key Comparators: Evidence for Procurement Decisions


Direct Allosteric BAX Binding Affinity (Kd) vs. BAX Activators

BAI1 binds directly to an allosteric site on monomeric BAX with a defined dissociation constant. This is in contrast to BAX activators like BAM7, which bind to a different site (the N-terminal activation site) and induce BAX activation rather than inhibit it [1]. The quantitative binding affinity provides a benchmark for potency that is distinct from functional inhibition assays .

BAX inhibition Allosteric modulation Apoptosis

Inhibition of tBID-Induced BAX-Mediated Membrane Permeabilization

BAI1 potently inhibits the permeabilization of liposomal membranes induced by the BH3-only protein tBID, a key step in BAX-mediated apoptosis. This functional assay directly measures the compound's ability to block BAX activation [1]. For comparison, the pan-Bcl-2 inhibitor ABT-737 acts upstream by inhibiting anti-apoptotic proteins and does not directly block BAX-mediated membrane permeabilization .

Liposomal release BAX activation BH3-only proteins

Inhibition of BAX Membrane Association and Translocation

BAI1 inhibits the critical step of BAX translocation to the mitochondrial membrane, a prerequisite for cytochrome c release and apoptosis. This effect is quantified against two different activators: the BH3-only protein tBID and the stapled peptide BIM SAHB [1]. In contrast, the pan-Bcl-2 inhibitor Sabutoclax does not directly inhibit BAX translocation; it acts by neutralizing anti-apoptotic proteins .

Mitochondrial translocation BAX oligomerization Cellular apoptosis

Selective Inhibition of BAX-Dependent Apoptotic Cell Death

In mouse embryonic fibroblasts, BAI1 inhibits TNFα/cyclohexamide-induced apoptosis in a dose-dependent manner, as monitored by caspase 3/7 activation . This cellular efficacy contrasts with the BAX activator BTSA1, which induces BAX-dependent cell death in similar cellular contexts [1]. The pan-Bcl-2 inhibitor Obatoclax also induces apoptosis but through a different mechanism (neutralizing multiple anti-apoptotic proteins) .

Cellular apoptosis Caspase activation TNFα signaling

Inhibition of BAX-Mediated Mitochondrial Cytochrome C Release

BAI1 is a potent inhibitor of BAX-mediated cytochrome c release from mitochondria, a definitive event in the intrinsic apoptosis pathway . This assay directly measures the functional consequence of BAX inhibition. In comparison, the selective Mcl-1 inhibitor UMI-77 does not directly block BAX-mediated cytochrome c release; it acts by inhibiting the anti-apoptotic protein Mcl-1 .

Mitochondrial apoptosis Cytochrome c release BAX channel

Recommended Research and Industrial Applications for BAI1 Based on Quantitative Evidence


Mechanistic Studies of BAX-Dependent Apoptosis in Neurodegeneration and Ischemia-Reperfusion Injury

Given its potent inhibition of BAX-mediated cytochrome c release (IC50 0.52 μM) and its ability to block BAX translocation to mitochondria (IC50 2-5 μM) [1], BAI1 is an ideal tool for investigating the role of BAX in cell death associated with neurodegenerative diseases and ischemia-reperfusion injury, where BAX-dependent apoptosis is a key pathological driver . Its direct allosteric mechanism allows researchers to dissect BAX-specific contributions without off-target effects on other Bcl-2 family members .

Functional Antagonism of BAX in Cancer Cell Death Resistance Studies

In cancer research, where resistance to apoptosis is a hallmark, BAI1's selective inhibition of BAX-dependent cell death (IC50 1.8 μM in TNFα/CHX-induced apoptosis) [1] provides a means to study how cancer cells evade apoptosis by downregulating BAX or its activators. By blocking BAX, researchers can assess whether restoring BAX function is a viable therapeutic strategy . This is distinct from using pan-Bcl-2 inhibitors, which would not provide the same level of BAX-specific insight .

Differentiation from BAX Activators in Apoptosis Pathway Dissection

Because BAI1 inhibits BAX while compounds like BTSA1 and BAM7 activate it [1], BAI1 is essential for experiments requiring a BAX antagonist to establish causality. For instance, in models of drug-induced cardiotoxicity or neurotoxicity where BAX activation is implicated, using BAI1 alongside a BAX activator can confirm that the observed toxicity is indeed BAX-dependent . This paired approach is not possible with non-selective Bcl-2 family inhibitors .

Reference Standard for Developing Next-Generation BAX-Targeted Therapeutics

The well-characterized binding affinity (Kd 15.0 ± 4 μM) and defined allosteric binding site of BAI1 [1] make it a valuable reference standard for drug discovery programs aimed at developing more potent and selective BAX inhibitors. Its activity in multiple orthogonal assays (liposomal release, mitochondrial cytochrome c release, cellular apoptosis) provides a robust benchmark for comparing the efficacy and mechanism of novel BAX-targeted compounds .

Technical Documentation Hub

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